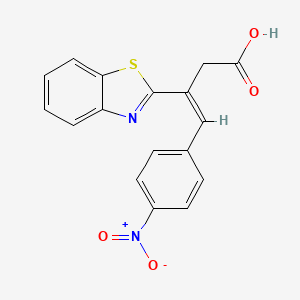

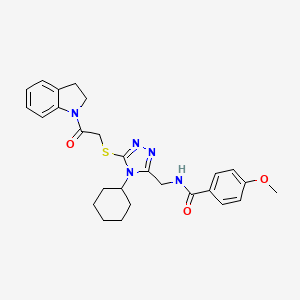

3-(1,3-Benzothiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various fields such as medicine, industry, or research.

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis

This would involve examining the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis

This would involve studying the chemical reactions the compound undergoes, including its reactivity, common reaction partners, and the products of its reactions.Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications

Antiparasitic Properties

Research has identified the antiparasitic potential of benzothiazole derivatives against parasites like Leishmania infantum and Trichomonas vaginalis. These compounds, including those with specific structural features like benzothiazol-2-yl and nitrophenyl groups, exhibit significant antiproliferative activity towards these parasites. The antiparasitic effect is notably dependent on the chemical structure, highlighting the importance of the benzothiazol and nitrophenyl moieties in enhancing biological activity against parasitic infections (Delmas et al., 2002).

Luminescence Sensitization

Benzothiazole derivatives have been evaluated for their role in sensitizing Eu(III) and Tb(III) luminescence. Thiophenyl-derivatized nitrobenzoato antennas, structurally related to the compound , have demonstrated potential in enhancing the luminescence of these lanthanides. This application is significant for developing new materials for optical and electronic devices, indicating the versatility of benzothiazole-related compounds in materials science (Viswanathan & Bettencourt-Dias, 2006).

Synthesis Methodologies

Studies have also focused on the synthesis of benzothiazole-imino-benzoic acid ligands and their metal complexes, demonstrating a wide range of potential applications in creating new materials with antimicrobial properties. These compounds are synthesized under mild conditions, yielding products that show promising antimicrobial activity against various bacterial strains. This highlights the potential for benzothiazole derivatives in developing new antimicrobial agents (Mishra et al., 2019).

Antimicrobial Activities

Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activities. Schiff bases derived from benzothiazole and benzoic acid, including those with nitro substitutions, have shown efficacy against a range of bacterial strains. These findings suggest the utility of benzothiazole-related compounds in the design and development of new antimicrobial agents, offering a promising avenue for addressing antibiotic resistance (Mishra et al., 2019).

Safety And Hazards

This would involve looking at the compound’s safety profile, including its toxicity, flammability, and any precautions that need to be taken when handling it.

Future Directions

This would involve discussing potential future research directions, such as new synthesis methods, potential uses, or areas where further study is needed.

properties

IUPAC Name |

(Z)-3-(1,3-benzothiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4S/c20-16(21)10-12(9-11-5-7-13(8-6-11)19(22)23)17-18-14-3-1-2-4-15(14)24-17/h1-9H,10H2,(H,20,21)/b12-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBCLBVGQRSELJ-XFXZXTDPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=C(C=C3)[N+](=O)[O-])CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Benzothiazol-2-yl)-4-(4-nitrophenyl)but-3-enoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-(4-thieno[3,2-c]pyridin-4-ylpiperazin-1-yl)propan-1-one](/img/structure/B2662229.png)

![1-cyclopentyl-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2662230.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-fluorophenyl]-4-methylbenzamide](/img/structure/B2662234.png)

![4-bromo-N-[3-(diethylamino)propyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2662235.png)

![5-[[(1,1-Dioxothiolan-3-yl)-prop-2-ynylamino]methyl]-N-methyl-N-propan-2-ylpyridin-2-amine](/img/structure/B2662237.png)

![(4-Phenylpiperazin-1-yl)(1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)methanone](/img/structure/B2662239.png)

![5-[Cyano(5-fluoropentyl)amino]-2-fluorobenzonitrile](/img/structure/B2662242.png)

![5,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B2662246.png)

![2-[(3,5-Dimethoxyphenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2662248.png)